molecular formula C10H18N4O B13615334 2-Amino-3-(4-ethyl-3,5-dimethyl-1h-pyrazol-1-yl)propanamide

2-Amino-3-(4-ethyl-3,5-dimethyl-1h-pyrazol-1-yl)propanamide

Cat. No.: B13615334
M. Wt: 210.28 g/mol
InChI Key: ONIOIPDLLVEJIG-UHFFFAOYSA-N
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Description

2-Amino-3-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)propanamide is a compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)propanamide typically involves the formation of the pyrazole ring followed by the introduction of the amino and amide groups. One common method involves the reaction of 4-ethyl-3,5-dimethyl-1H-pyrazole with a suitable amine and an acylating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at low temperatures to ensure regioselectivity and high yield .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. The use of automated reactors and real-time monitoring systems can help in maintaining optimal reaction conditions and ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives .

Scientific Research Applications

2-Amino-3-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-3-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby modulating a particular biochemical pathway. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-3-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)propanamide is unique due to the presence of both the ethyl and dimethyl groups on the pyrazole ring, which can influence its chemical reactivity and biological activity. This structural uniqueness may confer specific properties that make it suitable for particular applications in research and industry .

Properties

Molecular Formula

C10H18N4O

Molecular Weight

210.28 g/mol

IUPAC Name

2-amino-3-(4-ethyl-3,5-dimethylpyrazol-1-yl)propanamide

InChI

InChI=1S/C10H18N4O/c1-4-8-6(2)13-14(7(8)3)5-9(11)10(12)15/h9H,4-5,11H2,1-3H3,(H2,12,15)

InChI Key

ONIOIPDLLVEJIG-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N(N=C1C)CC(C(=O)N)N)C

Origin of Product

United States

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